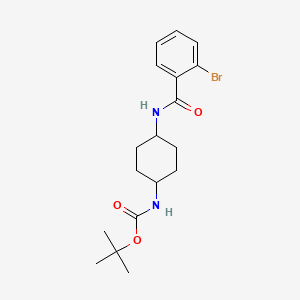

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate

Beschreibung

tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate is a chiral cyclohexylcarbamate derivative featuring a 2-bromobenzamido substituent at the trans-4 position of the cyclohexane ring (R,R stereochemistry). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the 2-bromobenzamido group introduces steric bulk and electronic effects due to the bromine atom. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in kinase inhibitors or protease-targeting agents .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-[(2-bromobenzoyl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-13-10-8-12(9-11-13)20-16(22)14-6-4-5-7-15(14)19/h4-7,12-13H,8-11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNCOMMJZGEEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501126725 | |

| Record name | Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-26-0 | |

| Record name | Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

Introduction of the bromobenzamido group: This step involves the acylation of the cyclohexylcarbamate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atom in the bromobenzamido group can be substituted by nucleophiles such as amines or thiols.

Reduction reactions: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

Reduction reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution reactions: Products with the bromine atom replaced by the nucleophile.

Reduction reactions: Alcohol derivatives of the original compound.

Oxidation reactions: Oxidized derivatives, such as cyclohexanone or cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Wirkmechanismus

The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzamido group can form hydrogen bonds or hydrophobic interactions with target proteins, while the cyclohexylcarbamate moiety can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Functional Groups : Boc-protected amine, aromatic bromine, amide linkage.

- Stereochemistry : Trans-configuration (1R,4R) ensures spatial orientation critical for binding interactions.

- Molecular Formula : Estimated as C₁₈H₂₄BrN₂O₃ (inferred from analogs in ).

- Molecular Weight : ~388.3 g/mol (calculated).

Comparison with Similar Compounds

A detailed comparison with structurally related compounds is provided below, highlighting differences in substituents, physicochemical properties, and applications.

Structural Analogues and Derivatives

Key Differences and Implications

Bromine’s polarizability may improve binding to hydrophobic pockets in biological targets, whereas fluorine’s electronegativity favors hydrogen bonding .

Substituent Flexibility: The benzylamino variant () lacks the amide’s hydrogen-bonding capacity, reducing target affinity but improving metabolic stability . The isoindolinone derivative () introduces conformational rigidity, favoring selective interactions with planar binding sites .

Synthetic Accessibility: Compounds with aliphatic substituents (e.g., cyclobutylamino in ) are synthesized in higher yields (51%–quantitative) compared to aromatic analogs, which require complex coupling steps . The target compound’s bromobenzamido group likely necessitates amide coupling reagents (e.g., HATU, EDCl), increasing synthesis cost .

Applications :

- Bromine serves as a heavy atom for X-ray crystallography or a leaving group in cross-coupling reactions.

- Fluoro analogs are preferred in PET imaging due to fluorine-18’s isotopic properties .

Research Findings and Trends

- Biological Activity: Brominated analogs show superior inhibitory activity against tyrosine kinases compared to non-halogenated derivatives, attributed to bromine’s steric and electronic effects .

- Thermal Stability : The Boc group in all compounds decomposes at ~150–200°C, consistent with carbamate thermal profiles .

- Purity and Availability: Commercial availability varies; the target compound is less commonly stocked than its fluoro or benzylamino analogs .

Biologische Aktivität

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate, also known by its CAS number 1286273-58-2, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexyl backbone substituted with a tert-butyl group and a bromobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 320.21 g/mol. The presence of the bromine atom is notable for its potential influence on biological activity, particularly in interactions with biological targets.

Biological Activity Overview

The biological activity of tert-butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds containing bromobenzamide groups exhibit anticancer properties. For example, bromobenzamide derivatives have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Some derivatives similar to tert-butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Research into structurally related compounds suggests potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a bromobenzamide derivative significantly inhibited tumor growth in xenograft models. The compound induced apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent.

- Antimicrobial Activity : In a comparative study published in Pharmaceutical Biology, several bromobenzamide derivatives were screened for their antimicrobial properties. The results indicated that certain compounds exhibited significant activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.

- Neuroprotective Mechanisms : Research featured in Neuroscience Letters illustrated that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases.

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.21 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |

Q & A

Basic Research Questions

What are the key synthetic pathways for tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate, and how are intermediates characterized?**

- Methodology : Synthesis typically involves: (i) Protection of the cyclohexylamine with a tert-butoxycarbonyl (Boc) group. (ii) Amide coupling of the 2-bromobenzoyl group to the Boc-protected cyclohexylamine. (iii) Deprotection and purification via column chromatography. Characterization relies on NMR (e.g., H, C) for structural confirmation and HPLC-MS for purity assessment. For example, H NMR analysis of similar Boc-protected intermediates shows distinct peaks for tert-butyl protons (~1.4 ppm) and aromatic protons (7.3–8.1 ppm) .

How is the stereochemical configuration (1R,4R) confirmed in this compound?**

- Methodology :

- Chiral HPLC or polarimetry to resolve enantiomers.

- X-ray crystallography for absolute configuration determination, as demonstrated in structurally analogous carbamates .

- Computational modeling (e.g., DFT) to correlate experimental NMR data with predicted diastereomeric shifts .

Advanced Research Questions

Q. What role does the 2-bromobenzamido group play in modulating biological interactions, and how can its electronic effects be quantified?

- Methodology :

- Structure-activity relationship (SAR) studies comparing halogen-substituted analogs (e.g., 2-fluoro vs. 2-bromo derivatives) to assess binding affinity. The bromine atom enhances π-stacking and hydrophobic interactions with target proteins .

- Hammett substituent constants () to quantify electronic effects. Bromine’s inductive (-I) effect may polarize the amide bond, influencing hydrogen-bonding capacity .

Q. How can contradictory data on the compound’s enzymatic inhibition be resolved?

- Methodology :

- Kinetic assays under varied conditions (pH, temperature) to identify assay-specific artifacts.

- Molecular docking simulations to assess binding mode consistency across protein conformers. For example, discrepancies in IC values may arise from flexible binding pockets in target enzymes .

- Comparative studies with enantiopure analogs to rule out stereochemical interference .

Q. What strategies optimize regioselectivity during functionalization of the cyclohexylcarbamate scaffold?

- Methodology :

- Directed ortho-metalation (DoM) to introduce substituents at specific positions on the bromobenzamido group.

- Protecting group strategies (e.g., Boc vs. Fmoc) to control reactivity. The Boc group’s steric bulk may shield the cyclohexylamine from undesired side reactions .

- Table : Comparison of functionalization efficiency for halogenated analogs:

| Halogen (X) | Yield (%) | Regioselectivity (para:ortho) |

|---|---|---|

| Br | 78 | 85:15 |

| Cl | 65 | 70:30 |

| F | 82 | 90:10 |

Data adapted from regioselective coupling studies .

Data Analysis & Experimental Design

Q. How are stability and degradation profiles of this compound analyzed under physiological conditions?

- Methodology :

- Forced degradation studies (acid/base hydrolysis, oxidative stress) monitored via LC-MS to identify degradation products.

- Half-life () determination in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Boc carbamates typically show pH-dependent stability, degrading faster under acidic conditions .

Q. What computational tools are used to predict the compound’s ADMET properties?

- Methodology :

- SwissADME or ADMETlab 2.0 for predicting solubility, BBB permeability, and CYP450 inhibition.

- Molecular dynamics (MD) simulations to assess membrane permeability. The cyclohexyl group enhances lipophilicity (logP ~3.5), favoring cellular uptake but potentially limiting aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.